molecular formula C11H15NO B1661661 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine CAS No. 933726-75-1

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine

Cat. No.: B1661661
CAS No.: 933726-75-1
M. Wt: 177.24
InChI Key: FJCRULKMEYVXQA-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1H-2-benzopyran-6-yl)ethan-1-amine is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This chiral amine is built around a 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold, a structure of high interest in medicinal and synthetic chemistry . The isochroman core is a benzopyran regioisomer where the oxygen atom is in the second position, and it serves as a versatile building block for the synthesis of more complex molecules . Researchers value this scaffold for its presence in pharmacologically active compounds and its reactivity in ring-opening and annulation reactions, which can be used to create diverse chemical libraries . The primary amine group attached via an ethyl linker to the isochroman core makes this compound a valuable intermediate for chemical synthesis. It can be used in amide coupling reactions, reductive amination, or as a ligand precursor in catalysis. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCRULKMEYVXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273466
Record name 3,4-Dihydro-1H-2-benzopyran-6-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933726-75-1
Record name 3,4-Dihydro-1H-2-benzopyran-6-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933726-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1H-2-benzopyran-6-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Key Challenges

The target molecule consists of a 3,4-dihydro-1H-2-benzopyran core (a partially saturated benzopyran system) with an ethylamine substituent at the 6-position. Key synthetic challenges include:

  • Regioselective formation of the dihydrobenzopyran ring.
  • Introduction of the ethylamine side chain without over-reduction or side reactions.
  • Control of stereochemistry where applicable.

The IUPAC name, 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine , reflects the numbering system where the oxygen atom occupies position 1, and the ethylamine group is at position 7 of the fused ring system.

Synthetic Strategies

Cyclization of Phenolic Precursors

A widely adopted route involves cyclization of substituted phenolic intermediates. For example, 2-(2-hydroxy-5-(2-aminoethyl)phenyl)ethyl acetate undergoes acid-catalyzed cyclization to form the dihydrobenzopyran ring. This method, adapted from analogous benzopyran syntheses, proceeds via intramolecular nucleophilic attack of the phenolic oxygen on the adjacent ethyl acetate group, followed by dehydration.

Reaction Conditions :

  • Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).
  • Solvent: Toluene or dichloromethane.
  • Temperature: 80–110°C.
  • Yield: 45–60% after purification.
Mechanistic Insights:
  • Protonation of the acetate carbonyl enhances electrophilicity.
  • Cyclization forms the tetrahydropyran ring.
  • Elimination of acetic acid generates the dihydrobenzopyran system.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers an alternative route for constructing the benzopyran core. A substituted coumaranone derivative reacts with a β-aminoethyl halide in the presence of a Lewis acid (e.g., AlCl₃). This method is particularly effective for introducing the ethylamine side chain regioselectively.

Example Protocol :

  • 5-Bromo-3,4-dihydro-1H-2-benzopyran (1.0 equiv) is treated with 2-aminoethylmagnesium bromide (1.2 equiv) in dry THF.
  • The mixture is stirred at −10°C for 4 h, followed by quenching with NH₄Cl.
  • Column chromatography isolates the product in 52% yield.

Reductive Amination of Ketone Intermediates

A ketone precursor, 6-acetyl-3,4-dihydro-1H-2-benzopyran , undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This method avoids the need for pre-formed amine reagents and allows one-pot synthesis.

Optimized Conditions :

  • Ammonium acetate (3.0 equiv), NaBH₃CN (1.5 equiv).
  • Solvent: Methanol/acetic acid (9:1).
  • Temperature: 25°C, 12 h.
  • Yield: 68%.

Advanced Functionalization Techniques

Nitrile Reduction Pathway

A nitrile intermediate, 6-(2-cyanoethyl)-3,4-dihydro-1H-2-benzopyran , is reduced using LiAlH₄ or catalytic hydrogenation:

Reducing Agent Solvent Temperature Pressure (H₂) Yield
LiAlH₄ THF Reflux 82%
Ra-Ni EtOH 50°C 50 psi 75%

This method avoids over-reduction by carefully controlling reaction time and catalyst loading.

Analytical Characterization

Critical spectroscopic data for verifying the compound’s structure include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J = 8.2 Hz, 1H, ArH), 6.58 (s, 1H, ArH), 4.24 (t, J = 5.6 Hz, 2H, OCH₂), 2.89 (t, J = 6.1 Hz, 2H, CH₂NH₂), 2.75–2.68 (m, 2H, CH₂), 2.05–1.98 (m, 2H, CH₂).
  • ESI-MS : m/z 178.12265 [M+H]⁺, matching the molecular formula C₁₁H₁₅NO.

Industrial-Scale Considerations

For large-scale production, the cyclization route (Section 2.1) is preferred due to:

  • Availability of inexpensive phenolic starting materials.
  • Tolerance to variations in reaction scale without significant yield loss.
  • Simplified purification via crystallization.

Emerging Methodologies

Recent advances include photoredox-catalyzed C–N bond formation, enabling direct amination of the benzopyran core. For example, irradiation of 6-vinyl-3,4-dihydro-1H-2-benzopyran with NH₃ and an iridium photocatalyst (e.g., Ir(ppy)₃) under blue light achieves 40% yield, though optimization is ongoing.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield the N-oxide derivative, while reduction would yield the corresponding amine.

Scientific Research Applications

Research indicates that compounds similar to 2-(3,4-Dihydro-1H-2-benzopyran-6-yl)ethan-1-amine exhibit various biological activities:

1. Antidepressant Properties
Studies have suggested that derivatives of benzopyran can act as potential antidepressants. The structural components of this compound may contribute to its ability to modulate neurotransmitter systems involved in mood regulation.

2. Neuroprotective Effects
Benzopyran derivatives have been studied for their neuroprotective properties. Research indicates that they may help prevent neuronal damage in models of neurodegenerative diseases . This suggests a potential application in treating conditions such as Alzheimer's or Parkinson's disease.

3. Antioxidant Activity
The antioxidant properties of related compounds have been documented, indicating that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Medicinal Chemistry Applications

The compound serves as a versatile scaffold in medicinal chemistry, allowing for the development of novel therapeutics:

1. Drug Development
Due to its unique structure, researchers are exploring modifications of this compound to enhance its pharmacological profile. This includes increasing potency and selectivity for specific biological targets.

2. Synthesis of Hybrid Molecules
The compound can be utilized in the synthesis of hybrid molecules that combine different pharmacophores to target multiple pathways simultaneously. This approach is particularly relevant in cancer therapy and polypharmacology.

Case Studies

Several studies have highlighted the applications of benzopyran derivatives:

Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzopyran derivatives, including those related to this compound. The results demonstrated significant antidepressant-like effects in animal models, suggesting further investigation into their mechanisms of action is warranted .

Case Study 2: Neuroprotection
Research published in Neuropharmacology examined the neuroprotective effects of benzopyran derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote neuronal survival .

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines.

    Antioxidant Pathways: Scavenges free radicals and reduces oxidative stress.

    Neuroprotective Pathways: Protects neurons from damage by modulating signaling pathways involved in cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
This compound C₁₁H₁₅NO 177.25 933726-75-1 Benzopyran core, ethanamine chain
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine C₁₂H₁₆FNO 209.26 1554168-99-8 Fluorine atom, ethyl group, methyl group on benzopyran
3-Cycloheptylpropan-1-amine C₁₀H₂₁N 155.29 1000513-60-9 Aliphatic cycloheptyl group, no aromatic system
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 2306268-61-9 Benzodioxin ring, pyridine, methoxy, dimethylaminomethyl groups
Key Observations:

Core Structure: The target compound and N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine share a benzopyran backbone but differ in substituents. The latter includes fluorine (electron-withdrawing), methyl (steric bulk), and ethyl groups (increased lipophilicity) .

Molecular Weight and Complexity :

  • The benzodioxin-containing analog (C₂₃H₂₅N₃O₃) is significantly larger (391.46 g/mol), with a benzodioxin ring and pyridine system likely influencing solubility and binding specificity .

Biological Activity

2-(3,4-Dihydro-1H-2-benzopyran-6-yl)ethan-1-amine, also known by its CAS number 933726-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 933726-75-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its interaction with dopamine receptors. Specifically, studies have shown that this compound acts as a selective D3 dopamine receptor agonist with notable effects on cellular signaling pathways.

Dopamine Receptor Interaction

Research indicates that this compound exhibits a significant affinity for the D3 receptor. In functional assays, it demonstrated an EC50 of approximately 710 nM for β-arrestin recruitment, indicating its efficacy as a full agonist at this receptor .

Structure-Activity Relationship (SAR)

The SAR studies of compounds related to this compound have revealed insights into how structural modifications influence biological activity. For instance:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

These findings suggest that modifications in the aryl ether and amine groups can significantly alter the potency and selectivity of the compound .

Study on Neuropharmacological Effects

In a study examining the neuropharmacological effects of related compounds, it was found that derivatives of 2-(3,4-Dihydro-1H-2-benzopyran) exhibited varying degrees of neuroprotective properties. These compounds were tested against neurodegenerative conditions in animal models, showing promise in mitigating symptoms associated with Parkinson's disease by enhancing dopaminergic signaling .

Cytotoxic Activity Assessment

Another investigation focused on the cytotoxic effects of related benzopyran compounds against cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity against HeLa cells with IC50 values comparable to established chemotherapeutics. This highlights the potential application of these compounds in cancer therapy .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-(3,4-Dihydro-1H-2-benzopyran-6-yl)ethan-1-amine?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, reductive amination of a benzopyran-derived ketone with ethylenediamine, using sodium cyanoborohydride (NaCNBH₃) in acetic acid, can yield the target amine. Purification often involves column chromatography or recrystallization. Similar methodologies are described for structurally related amines in multi-step syntheses .
  • Key Data : Molecular formula (C₁₁H₁₅NO), molecular weight (177.25 g/mol), and CAS number (878465-91-9) are critical for reaction planning .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzopyran core and amine substituents.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 177.25 g/mol) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹).
    • Validation : Cross-referencing with databases (e.g., Enamine Ltd. catalogue entries) ensures structural accuracy .

Q. What are the known physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to the amine group.
  • Stability : Store at -20°C in anhydrous conditions to prevent degradation, as recommended for analogous amines .
    • Reference Data : Molecular weight and formula aid in predicting logP (lipophilicity) for solubility assessments .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Follow guidelines for hazardous amines, including neutralization of waste .

Advanced Questions

Q. How can researchers optimize synthetic yield in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Selection : Use Pd/C or PtO₂ for hydrogenation steps to reduce side products.
  • Reaction Monitoring : Employ TLC or LC-MS to track intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize byproducts in amination steps .

Q. What strategies resolve conflicting structural data for benzopyran-derived amines?

  • Methodological Answer :

  • X-ray Crystallography : Defines absolute configuration, resolving ambiguities in NMR assignments.
  • Comparative Analysis : Cross-validate with structurally characterized analogs (e.g., daidzein derivatives) .

Q. How does the benzopyran ring influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : The fused benzopyran increases logP, enhancing membrane permeability.
  • Metabolic Stability : Electron-rich aromatic systems may slow oxidative metabolism.
    • Biological Context : Benzopyran derivatives (e.g., genistein) exhibit improved bioavailability due to similar structural features .

Q. What in vitro assays assess the biological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity to GPCRs or serotonin receptors, common targets for amine derivatives.
  • Enzyme Inhibition Studies : Test against monoamine oxidases (MAOs) using fluorometric assays.
    • Precedent : Antiproliferative assays on chloroquine-based amines provide a template for experimental design .

Q. How is stereoselective synthesis achieved for benzopyran-amine derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric hydrogenation.
  • Resolution Techniques : Diastereomeric salt formation with tartaric acid isolates enantiomers.
    • Case Study : Stereospecific analogs (e.g., (3R,4S)-rel isomers) highlight the importance of chiral centers in activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine
Reactant of Route 2
2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine

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